molecular formula C25H29N3O B6112638 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide

Cat. No. B6112638
M. Wt: 387.5 g/mol
InChI Key: SDWWYBBKBLEZPV-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide involves its high affinity for the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception. By binding to this receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide can modulate the activity of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making. This compound has also been shown to increase the activity of the prefrontal cortex, leading to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is the study of its effects on other serotonin receptors, which may have important implications for its therapeutic potential. Additionally, the development of more selective compounds that target the serotonin 5-HT2A receptor may help to clarify the role of this receptor in various physiological processes.

Synthesis Methods

The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 2,3-dihydro-1H-inden-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with piperidine and acetic anhydride to yield the final product.

Scientific Research Applications

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. This compound has also been investigated for its potential use in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c29-25(12-11-20-16-26-24-10-4-3-9-23(20)24)27-21-8-5-13-28(17-21)22-14-18-6-1-2-7-19(18)15-22/h1-4,6-7,9-10,16,21-22,26H,5,8,11-15,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWYBBKBLEZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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